6-羟基-6-脱氟环丙沙星

描述

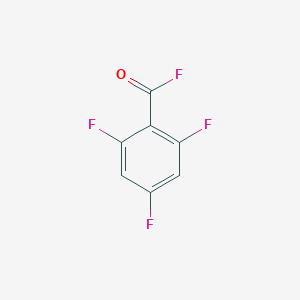

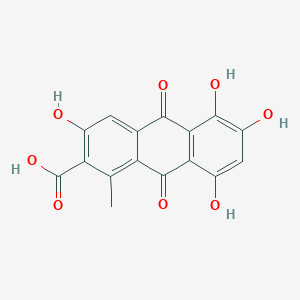

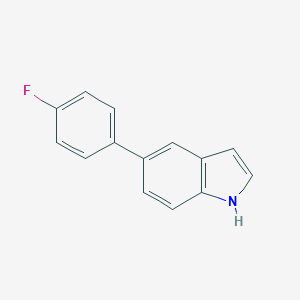

6-Hydroxy-6-defluoro ciprofloxacin is a derivative of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic commonly used to treat bacterial infections. The modification involves the substitution of the 6-fluoro group with a hydroxyl group. This change can occur as a result of photochemical reactions in aqueous solutions, where ciprofloxacin undergoes low-efficiency substitution when irradiated, leading to the formation of the hydroxylated product .

Synthesis Analysis

The synthesis of 6-hydroxy-6-defluoro ciprofloxacin is not directly described in the provided papers. However, the photochemical degradation of ciprofloxacin in aqueous solutions can lead to the formation of this compound. The process involves irradiation in water, which induces a substitution of the 6-fluoro group by an OH group, a reaction that occurs with low efficiency . The presence of certain additives, such as sodium sulfite or phosphate, can alter the reaction pathway, leading to reductive defluorination or further degradation of the piperazine moiety .

Molecular Structure Analysis

The molecular structure of the intermediate formed during the photodegradation of ciprofloxacin has been elucidated using various spectroscopic techniques, including ultraviolet, mass, and nuclear magnetic resonance (NMR) spectroscopy . Although the intermediate is not the final hydroxylated product, these techniques are relevant for analyzing the structure of 6-hydroxy-6-defluoro ciprofloxacin as well.

Chemical Reactions Analysis

Ciprofloxacin's chemical reactions in aqueous solutions, particularly under photochemical conditions, have been studied extensively. The compound undergoes a series of reactions, including defluorination and decarboxylation, with the former being a major pathway in the presence of certain reagents . The intermediate products of these reactions can further degrade into other compounds, such as aromatic amino-compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ciprofloxacin and its derivatives are crucial for their pharmaceutical applications. For instance, the solubility and bioavailability of ciprofloxacin can be enhanced through complexation with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin, which increases its solubility seven-fold compared to pure ciprofloxacin . This complexation also enhances the antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, the formulation of ciprofloxacin into ocuserts using various polymers has been explored to improve its therapeutic efficacy and patient compliance by achieving sustained release and reducing the frequency of administration .

科学研究应用

降解和代谢

6-羟基-6-脱氟环丙沙星是环丙沙星(一种氟喹诺酮类抗菌药)的代谢物。研究了担子菌降解环丙沙星的情况,揭示了真菌在各种环境中具有广泛的降解潜力。该研究确定了由环丙沙星形成的代谢物,包括一种新型代谢物6-脱氟-6-羟基-脱乙烯-环丙沙星。这表明涉及羟基化和其他转化的代谢途径网络 (Wetzstein等,1999)。

提高溶解度和生物利用度

一项研究探讨了一单-6-脱氧-6-氨基乙基氨基-β-环糊精对环丙沙星的络合作用,提高了其溶解度和生物利用度。这种络合作用可以显着提高环丙沙星的水溶性,为其临床应用提供了新的途径 (Choi等,2017)。

光毒性评估

评估了环丙沙星在环境紫外线辐射水平下的光敏潜力。这项研究在阳光充足的热带国家尤为重要,在这些国家,暴露于紫外线辐射会导致环丙沙星使用者产生有害影响。研究了环丙沙星产生的活性氧,突出了其潜在的光毒性 (Agrawal等,2007)。

透皮递送

关于纳米转运囊泡用于环丙沙星的非侵入性鼓室内递送的研究旨在增强对中耳的局部递送。这种方法对于非侵入性递送很有前景,可以改善急性中耳炎的治疗 (Al-mahallawi等,2014)。

环境影响

环丙沙星的低生物降解性增强了它在环境中的积累,影响了非靶病原体并增加了耐药菌发展的风险。去除环丙沙星的高效废水处理技术至关重要 (Tasca等,2020)。

受控药物递送

一项使用超声制备的水凝胶控制释放环丙沙星的研究表明,水凝胶的溶胀性能和药物吸收成正比,表明其适用于生物医学应用中的受控药物递送 (Ebrahimi和Salavaty,2018)。

属性

IUPAC Name |

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPCJSQQBRNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476235 | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-6-defluoro Ciprofloxacin | |

CAS RN |

226903-07-7 | |

| Record name | Hydroxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)

![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)